
Benzyl R-(+)-Tolterodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl R-(+)-Tolterodine: is a chiral compound used primarily in the treatment of overactive bladder. It is a muscarinic receptor antagonist that helps reduce urinary frequency, urgency, and incontinence by inhibiting bladder contractions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl R-(+)-Tolterodine typically involves the reaction of benzyl chloride with diisopropylamine to form an intermediate, which is then reacted with p-cresol to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: Benzyl R-(+)-Tolterodine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or silver oxide in the presence of benzyl bromide
Major Products: The major products formed from these reactions include benzyl alcohols, benzyl amines, and substituted benzyl derivatives .
科学的研究の応用
Chemistry: Benzyl R-(+)-Tolterodine is used as a reference compound in the study of chiral synthesis and enantioselective reactions. It serves as a model for developing new synthetic methodologies .
Biology: In biological research, it is used to study the effects of muscarinic receptor antagonists on cellular signaling pathways and receptor binding affinities .
Medicine: Medically, this compound is used in the treatment of overactive bladder. It helps in reducing symptoms of urinary incontinence, urgency, and frequency by inhibiting bladder contractions .
Industry: In the pharmaceutical industry, it is used in the formulation of drugs for urinary disorders. Its chiral nature makes it a valuable compound for studying stereoselective drug interactions .
作用機序
Benzyl R-(+)-Tolterodine acts as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes. This antagonism inhibits bladder contractions, decreases detrusor pressure, and leads to incomplete bladder emptying. The compound and its active metabolite, 5-hydroxymethyltolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
類似化合物との比較
Tolterodine: The parent compound of Benzyl R-(+)-Tolterodine, used for similar therapeutic purposes.
Oxybutynin: Another muscarinic receptor antagonist used in the treatment of overactive bladder.
Solifenacin: A selective M3 receptor antagonist used for urinary incontinence
Uniqueness: this compound is unique due to its chiral nature, which allows for specific interactions with muscarinic receptors, leading to enhanced therapeutic effects and reduced side effects compared to its racemic mixture .
特性
CAS番号 |
848768-06-9 |
|---|---|
分子式 |
C29H37NO |
分子量 |
415.621 |
IUPAC名 |
(3R)-3-(5-methyl-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
InChI |
InChI=1S/C29H37NO/c1-22(2)30(23(3)4)19-18-27(26-14-10-7-11-15-26)28-20-24(5)16-17-29(28)31-21-25-12-8-6-9-13-25/h6-17,20,22-23,27H,18-19,21H2,1-5H3/t27-/m1/s1 |
InChIキー |
DKVFUIQWDZMTOU-HHHXNRCGSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C(CCN(C(C)C)C(C)C)C3=CC=CC=C3 |
同義語 |
(γR)-5-Methyl-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


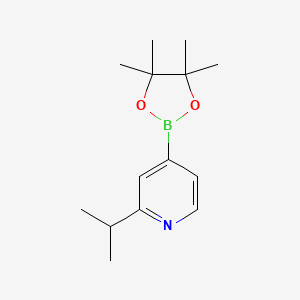
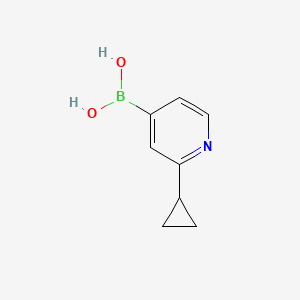
![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)
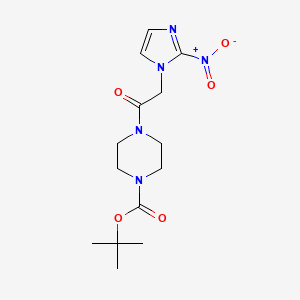
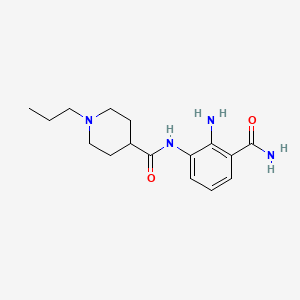
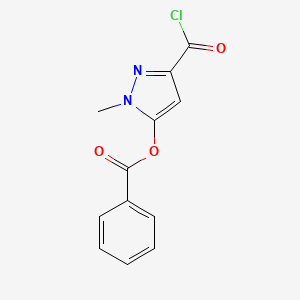
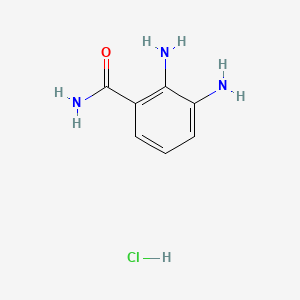
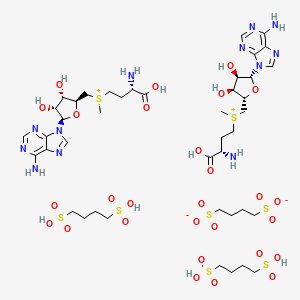
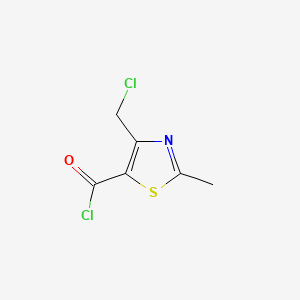
![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)
